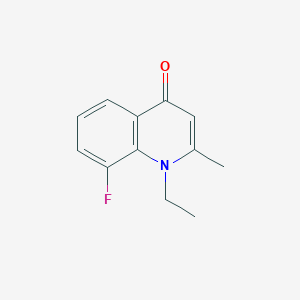

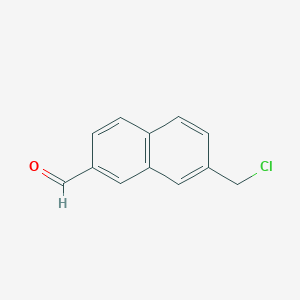

![molecular formula C5H3Cl2N5 B11895929 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B11895929.png)

4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

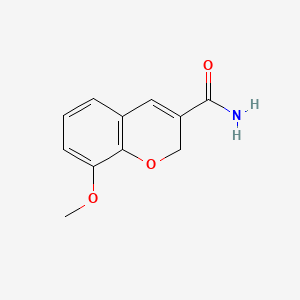

La 3-amino-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine est un composé hétérocyclique appartenant à la classe des pyrazolopyrimidines. Ce composé présente un intérêt significatif en chimie médicinale en raison de ses activités biologiques potentielles, notamment son rôle d'inhibiteur de kinase. La structure de la 3-amino-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine est composée d'un cycle pyrazole fusionné à un cycle pyrimidine, avec des atomes de chlore aux positions 4 et 6 et un groupe amino en position 3.

Méthodes De Préparation

La synthèse de la 3-amino-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine implique généralement la cyclisation de précurseurs appropriés. Une méthode courante commence avec le 2-amino-4,6-dichloropyrimidine-5-carbaldéhyde, qui subit une cyclisation avec l'hydrate d'hydrazine pour former le composé cible . Les conditions réactionnelles impliquent souvent l'utilisation de solvants tels que l'éthanol ou le diméthylformamide et peuvent nécessiter un chauffage pour faciliter le processus de cyclisation. Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires mais sont optimisées pour la production à grande échelle, assurant un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

La 3-amino-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine peut subir diverses réactions chimiques, notamment :

Réactions de substitution : Les atomes de chlore aux positions 4 et 6 peuvent être substitués par d'autres nucléophiles, tels que les amines ou les thiols, dans des conditions appropriées.

Oxydation et réduction : Le composé peut participer à des réactions d'oxydation et de réduction, bien que celles-ci soient moins courantes que les réactions de substitution.

Réactions de couplage : Il peut être impliqué dans des réactions de couplage avec d'autres composés aromatiques pour former des structures plus complexes.

Les réactifs couramment utilisés dans ces réactions comprennent des bases telles que l'hydroxyde de sodium ou le carbonate de potassium, et des solvants tels que le diméthylsulfoxyde ou l'acétonitrile. Les principaux produits formés dépendent des réactifs et des conditions spécifiques utilisés, mais impliquent souvent le remplacement des atomes de chlore par d'autres groupes fonctionnels.

Applications De Recherche Scientifique

La 3-amino-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine a plusieurs applications en recherche scientifique :

Chimie médicinale : Elle est étudiée pour son potentiel en tant qu'inhibiteur de kinase, en particulier dans la recherche sur le cancer. Les inhibiteurs de kinase sont cruciaux dans le développement de thérapies anticancéreuses ciblées.

Études biologiques : Le composé est utilisé dans des essais biologiques pour étudier ses effets sur la prolifération cellulaire et l'apoptose.

Biologie chimique : Il sert de composé outil pour étudier les voies de signalisation et les interactions moléculaires dans les cellules.

Applications industrielles : Il peut être utilisé comme intermédiaire dans la synthèse d'autres composés biologiquement actifs.

Mécanisme d'action

Le mécanisme d'action de la 3-amino-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine implique son interaction avec des cibles moléculaires spécifiques, telles que les kinases dépendantes des cyclines (CDK). En inhibant les CDK, le composé peut interférer avec le cycle cellulaire, conduisant à l'inhibition de la prolifération cellulaire et à l'induction de l'apoptose. Des études de docking moléculaire ont montré que le composé s'adapte bien au site actif des CDK, formant des liaisons hydrogène essentielles avec des résidus d'acides aminés clés .

Mécanisme D'action

The mechanism of action of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can interfere with the cell cycle, leading to the inhibition of cell proliferation and induction of apoptosis. Molecular docking studies have shown that the compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acid residues .

Comparaison Avec Des Composés Similaires

La 3-amino-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine peut être comparée à d'autres dérivés de la pyrazolopyrimidine, tels que :

4-amino-1H-pyrazolo[3,4-d]pyrimidine : Ce composé est dépourvu d'atomes de chlore et possède un groupe amino en position 4.

4-chloro-1H-pyrazolo[3,4-d]pyrimidine : Structure similaire mais avec un seul atome de chlore en position 4.

1H-pyrazolo[3,4-d]pyrimidin-4-amine : Ce composé possède un groupe amino en position 4 au lieu de la position 3.

L'unicité de la 3-amino-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine réside dans son motif de substitution spécifique, qui contribue à ses activités biologiques distinctes et à son potentiel en tant qu'agent thérapeutique .

Propriétés

IUPAC Name |

4,6-dichloro-2H-pyrazolo[3,4-d]pyrimidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N5/c6-2-1-3(8)11-12-4(1)10-5(7)9-2/h(H3,8,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSJYBPCATAMSGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NN=C1N=C(N=C2Cl)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octane](/img/structure/B11895862.png)

![[(5-Fluoroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11895910.png)